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Compound of Interest

Compound Name:
3-Methoxy-N-(4-

propoxybenzyl)aniline

Cat. No.: B1385387 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed spectroscopic analysis of the compound 3-Methoxy-N-
(4-propoxybenzyl)aniline. Due to the limited availability of direct experimental spectra for this

specific molecule, this document presents a comprehensive, predictive analysis based on

established spectroscopic principles and data from structurally analogous compounds. This

guide outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, providing researchers with a foundational blueprint for the

characterization of this and similar molecules. Detailed experimental protocols for acquiring

such data are also provided, alongside logical diagrams illustrating the analytical workflow.

Predicted Spectroscopic Data
The following tables summarize the predicted NMR, IR, and MS data for 3-Methoxy-N-(4-
propoxybenzyl)aniline. These predictions are derived from the analysis of its constituent

functional groups: a secondary aromatic amine, a meta-substituted methoxybenzene ring, and

a para-substituted propoxybenzene ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.25 - 7.35 d 2H Ar-H (ortho to -CH₂-)

~6.85 - 6.95 d 2H Ar-H (ortho to -OPr)

~7.10 - 7.20 t 1H Ar-H (para to -NH-)

~6.60 - 6.70 m 3H
Ar-H (methoxy-

substituted ring)

~4.30 s 2H -CH₂- (benzyl)

~3.90 t 2H -OCH₂- (propoxy)

~3.80 s 3H -OCH₃

~4.50 (broad) s 1H N-H

~1.75 - 1.85 sextet 2H -CH₂- (propoxy)

~1.00 t 3H -CH₃ (propoxy)

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~160.0 Ar-C (-OCH₃)

~158.0 Ar-C (-OPr)

~148.0 Ar-C (-NH-)

~131.0 Ar-C (ipso, benzyl)

~130.0 Ar-C (para to -NH-)

~129.0 Ar-C (ortho to -CH₂-)

~115.0 Ar-C (ortho to -OPr)

~113.0 Ar-C (ortho to -NH-)

~106.0 Ar-C (para to -OCH₃)

~100.0 Ar-C (ortho to -OCH₃)

~70.0 -OCH₂- (propoxy)

~55.0 -OCH₃

~48.0 -CH₂- (benzyl)

~22.5 -CH₂- (propoxy)

~10.5 -CH₃ (propoxy)

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Medium, Sharp
N-H Stretch (Secondary

Amine)

3100 - 3000 Medium Aromatic C-H Stretch

2960 - 2850 Strong Aliphatic C-H Stretch

~1600, ~1500 Strong, Medium Aromatic C=C Bending

~1250, ~1040 Strong Aryl Ether C-O Stretch

~1180 Medium C-N Stretch

850 - 800 Strong
p-Substituted Benzene C-H

Bend

800 - 750, 700 - 680 Strong
m-Substituted Benzene C-H

Bends

Predicted Mass Spectrometry (MS) Data
m/z Interpretation

271 [M]⁺ (Molecular Ion)

150 [CH₃OC₆H₄NHCH₂]⁺

121 [CH₃CH₂CH₂OC₆H₄CH₂]⁺ (Tropylium ion)

108 [CH₃OC₆H₄NH]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical

structure.

Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of 3-Methoxy-N-(4-
propoxybenzyl)aniline in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition:

Acquire the spectrum at 298 K.

Use a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of

1 second.

Apply a 30° pulse width.

Collect 16 scans and apply Fourier transformation with an exponential window function

(line broadening of 0.3 Hz).

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Use a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of

2 seconds.

Collect 1024 scans and apply Fourier transformation with an exponential window function

(line broadening of 1.0 Hz).

Data Processing: Process the raw data using appropriate NMR software. Reference the

spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for

¹³C.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:
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Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium

bromide (KBr) plates. Alternatively, if the sample is a solid, prepare a KBr pellet by grinding a

small amount of the sample with dry KBr powder and pressing the mixture into a translucent

disk.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the prepared sample in the spectrometer's sample holder.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add 32 scans to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or

acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography

(GC) or liquid chromatography (LC) system for separation prior to analysis.

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

Data Acquisition:

Set the ionization energy to 70 eV.

Scan a mass range of m/z 50-500.

Maintain the ion source temperature at 200°C.
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Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to

propose a fragmentation pathway consistent with the molecular structure.

Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis process.
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Caption: Workflow for the spectroscopic analysis of 3-Methoxy-N-(4-propoxybenzyl)aniline.
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Caption: Predicted major fragmentation pathway in mass spectrometry.

To cite this document: BenchChem. [Spectroscopic Blueprint of 3-Methoxy-N-(4-
propoxybenzyl)aniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1385387#spectroscopic-analysis-of-3-methoxy-n-4-
propoxybenzyl-aniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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